molecular formula C9H14Cl2N2 B2653149 (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 2097073-17-9

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B2653149
CAS No.: 2097073-17-9
M. Wt: 221.13
InChI Key: LPEKHJMFAUWFGV-WWPIYYJJSA-N
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Description

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride is a chiral compound that features a pyridine ring fused with a pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The process may also include steps for purification and crystallization to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Pyrrolidin-2-yl)pyridine dihydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-(Pyrrolidin-2-yl)pyridine: The non-chiral form of the compound.

    Pyridine derivatives: Various compounds with similar pyridine ring structures.

Uniqueness

(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for research in stereochemistry and chiral drug development.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKHJMFAUWFGV-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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